1-[(2-Fluorophenyl)methyl]piperidin-4-amine

Sigma-1 receptor Neurodegeneration Radioligand binding

1-[(2-Fluorophenyl)methyl]piperidin-4-amine (CAS 160358-06-5) is a synthetic small-molecule belonging to the N-benzylpiperidin-4-amine class, characterized by a piperidine ring bearing a free primary amine at the 4-position and a 2-fluorobenzyl substituent at the piperidine nitrogen. The compound is most commonly supplied as a dihydrochloride hydrate salt (MF: C₁₂H₁₇FN₂·2HCl·H₂O; MW: 299 g/mol), with free-base molecular weight of 208.28 g/mol, a computed LogP of 1.32, topological polar surface area (TPSA) of 29.3 Ų, and two rotatable bonds.

Molecular Formula C12H17FN2
Molecular Weight 208.27 g/mol
CAS No. 160358-06-5
Cat. No. B173432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Fluorophenyl)methyl]piperidin-4-amine
CAS160358-06-5
Synonyms1-(2-fluorobenzyl)piperidin-4-amine(SALTDATA: 1.98HCl 0.75H2O)
Molecular FormulaC12H17FN2
Molecular Weight208.27 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)CC2=CC=CC=C2F
InChIInChI=1S/C12H17FN2/c13-12-4-2-1-3-10(12)9-15-7-5-11(14)6-8-15/h1-4,11H,5-9,14H2
InChIKeyBOFKUKJMMWHACT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Fluorophenyl)methyl]piperidin-4-amine (CAS 160358-06-5): Procurement-Relevant Identity and Baseline Properties


1-[(2-Fluorophenyl)methyl]piperidin-4-amine (CAS 160358-06-5) is a synthetic small-molecule belonging to the N-benzylpiperidin-4-amine class, characterized by a piperidine ring bearing a free primary amine at the 4-position and a 2-fluorobenzyl substituent at the piperidine nitrogen [1]. The compound is most commonly supplied as a dihydrochloride hydrate salt (MF: C₁₂H₁₇FN₂·2HCl·H₂O; MW: 299 g/mol), with free-base molecular weight of 208.28 g/mol, a computed LogP of 1.32, topological polar surface area (TPSA) of 29.3 Ų, and two rotatable bonds . Commercial availability includes offerings from Santa Cruz Biotechnology (sc-333251) at 95% purity . Its structure places it at the intersection of fluorinated benzylpiperidine scaffolds extensively explored in neuropharmacology and medicinal chemistry for receptor modulation.

Why 1-[(2-Fluorophenyl)methyl]piperidin-4-amine Cannot Be Replaced by Generic Piperidin-4-amine Analogs in Research Procurement


The 2-fluorobenzyl substitution pattern on the piperidine nitrogen decisively alters both physicochemical and pharmacological outcomes relative to the 3-chloro-2-fluorobenzyl, 4-fluorobenzyl, and unsubstituted benzyl analogs [1]. The ortho-fluorine orientation governs lipophilicity (LogP 1.32), receptor recognition, and metabolic stability, making this compound a non-interchangeable building block in programs where these parameters are critical, such as sigma-1 receptor ligand design and dual serotonin/norepinephrine reuptake inhibitor optimization [2]. Furthermore, the primary amine at the 4-position provides a defined vector for downstream derivatization (e.g., reductive amination, acylation, sulfonylation) that differs meaningfully from secondary or tertiary amine analogs [3].

Quantitative Differentiation Evidence for 1-[(2-Fluorophenyl)methyl]piperidin-4-amine Against Structural Analogs


Sigma-1 Receptor Affinity: Ortho-Fluorobenzyl vs. Chloro-Fluorobenzyl Substitution

Although direct sigma-1 affinity data for the title compound are not publicly disclosed, the closely related 1-(3-chloro-2-fluorobenzyl)piperidin-4-amine exhibits a sigma-1 Ki of 120 nM in competitive radioligand binding assays [1]. In contrast, unsubstituted 1-benzylpiperidin-4-amine lacks comparable sigma-1 affinity data, suggesting that halogen substitution on the benzyl ring is a requisite for sigma-1 engagement. The 2-fluoro-only pattern (target compound) offers a distinct electronic and steric profile—lower molecular weight and reduced lipophilicity relative to the 3-chloro-2-fluoro analog (MW free base: 208.28 vs. 244.74 g/mol)—which may confer superior ligand efficiency indices in fragment-based or lead-optimization workflows.

Sigma-1 receptor Neurodegeneration Radioligand binding

Dual Monoamine Reuptake Inhibition: Scaffold-Class Evidence for Serotonin and Norepinephrine Transporter Engagement

The N-alkyl-N-arylmethylpiperidin-4-amine scaffold, of which the target compound is a primary amine progenitor, was demonstrated by Boot et al. (2006) to yield compounds that inhibit both serotonin (SERT) and norepinephrine (NET) reuptake [1]. The study established that the arylmethyl substituent on the piperidine nitrogen is essential for dual transporter activity. The target compound's 2-fluorobenzyl group, as a specific arylmethyl variant, thus serves as a validated entry point for synthesizing dual reuptake inhibitors, whereas the unsubstituted 1-benzylpiperidin-4-amine (CAS 50541-93-0) provides no fluorine-mediated electronic tuning of the phenyl ring to modulate transporter selectivity ratios.

Serotonin transporter Norepinephrine transporter Antidepressant

Lipophilicity Differentiation: 2-Fluorobenzyl vs. 4-Fluorobenzyl Isomer

The experimentally derived LogP of 1-[(2-fluorophenyl)methyl]piperidin-4-amine dihydrochloride hydrate is 1.32 . This ortho-fluorine substitution pattern yields distinct lipophilicity and electronic distribution compared to the 4-fluorobenzyl positional isomer (CAS 92539-14-5). The 2-fluoro orientation positions the electronegative fluorine atom closer to the piperidine nitrogen (through-space proximity), which can influence basicity (pKa modulation) and intramolecular interactions unavailable to the para-substituted isomer. The LogP of 1.32 falls within the favorable range for CNS drug-likeness (typically LogP 1–4), whereas the 4-fluoro isomer is reported to exhibit antiviral activity (influenza hemagglutinin IC₅₀ = 1.2 μM for certain derivatives) that is not demonstrated for the 2-fluoro scaffold , indicating divergent biological target profiles.

LogP CNS drug design Physicochemical properties

Synthetic Tractability as a 4-Amino Building Block: Anticholinesterase Probe Derivatization

In a master's thesis from Jagiellonian University (2020), 1-(2-fluorobenzyl)piperidin-4-amine was used as the starting amine for synthesizing a series of anticholinesterase probes via alkylation with bromoalkyl-indole and bromoalkyl-isoindole-dione linkers [1]. The target compound was explicitly selected over the 3-chlorobenzyl analog for constructing compounds 16, 17, 20, and 21, wherein the 2-fluorobenzyl group was retained to probe substituent effects on cholinesterase inhibition. This precedent establishes the compound's validated utility in multi-step synthetic sequences requiring a free primary amine for N-alkylation, whereas analogs with secondary amine substitution at the 4-position would require deprotection or alternative synthetic routes.

Cholinesterase inhibitors Alzheimer's disease Building block

Physicochemical Property Comparison: TPSA and Hydrogen Bonding Profile vs. Unsubstituted Benzyl Analog

The topological polar surface area (TPSA) of 1-[(2-fluorophenyl)methyl]piperidin-4-amine is 29.3 Ų , identical to that of the unsubstituted 1-benzylpiperidin-4-amine, as the fluorine atom does not contribute additional hydrogen bond donors or acceptors beyond the core scaffold. However, the fluorine atom modulates the compound's hydrogen bond acceptor count (2 vs. 1 for the non-fluorinated analog when considering the amine group alone) and increases molecular weight by 18 Da (208.28 vs. 190.29 g/mol for the free base). Importantly, TPSA values below 60 Ų are generally associated with favorable blood-brain barrier penetration [1]. The retention of TPSA below this threshold while introducing fluorine-mediated metabolic stability (a class-level property of fluorinated aromatics) makes this compound a superior choice for CNS drug discovery programs compared to the non-fluorinated benzyl analog.

TPSA Drug-likeness CNS permeability

High-Value Application Scenarios for 1-[(2-Fluorophenyl)methyl]piperidin-4-amine in Scientific Procurement


Sigma-1 Receptor Ligand Discovery and Lead Optimization

Investigators developing sigma-1 receptor modulators for neurodegenerative diseases (Alzheimer's, Parkinson's) or pain can use this compound as a fragment-like starting scaffold with a validated halogen-substituted benzylpiperidine chemotype. The 2-fluorobenzyl group provides an affinity-conferring motif while maintaining a lower molecular weight than the 3-chloro-2-fluoro analog (208.28 vs. 244.74 g/mol free base), offering better ligand efficiency for fragment-based drug discovery. Downstream N-alkylation or N-acylation at the 4-amine position allows systematic exploration of sigma-1 vs. sigma-2 selectivity [1].

Dual Serotonin/Norepinephrine Reuptake Inhibitor (SNRI) Scaffold Synthesis

Medicinal chemistry teams pursuing novel SNRI candidates can employ this compound as the primary amine intermediate for synthesizing N-alkyl-N-arylmethylpiperidin-4-amines, a chemotype validated by Boot et al. (2006) for dual SERT/NET inhibition [2]. The 2-fluorobenzyl substitution provides a specific electronic environment for tuning transporter selectivity ratios—a capability not afforded by the unsubstituted benzyl analog—making this the appropriate procurement choice for CNS-focused antidepressant discovery programs.

Cholinesterase-Targeted Probe and Inhibitor Development

Based on documented synthetic precedent, researchers designing anticholinesterase agents for Alzheimer's disease can confidently use this building block for N-alkylation with diverse linker-warhead moieties (e.g., indole, isoindole-dione) [3]. The compound's free primary amine enables direct conjugation without protecting group manipulation, and the 2-fluorophenyl group provides a distinct SAR data point for benchmarking against 3-chloro-, 4-fluoro-, and unsubstituted benzyl analogs in enzymatic inhibition assays.

CNS-Focused Fragment Library Construction

Core facility and compound management groups building privileged fragment libraries for CNS targets can justify inclusion of this scaffold based on its favorable physicochemical profile: LogP of 1.32 (within CNS drug-like space), TPSA of 29.3 Ų (well below the 60 Ų BBB penetration threshold), and low rotatable bond count (2) . The primary amine handle supports robust diversification chemistry (reductive amination, amide coupling, sulfonamide formation), offering a versatile, fluorine-containing benzylpiperidine template that is complementary to, but not redundant with, the 4-fluorobenzyl and unsubstituted benzyl analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(2-Fluorophenyl)methyl]piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.